Clibucaine - 15302-10-0

Clibucaine

Catalog Number: EVT-297563
CAS Number: 15302-10-0
Molecular Formula: C15H20Cl2N2O
Molecular Weight: 315.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clibucaine is classified as an amino amide local anesthetic. It is derived from phenylacetamide, a common precursor in the synthesis of various local anesthetics. The compound has been studied for its potential advantages over other anesthetics, including a favorable side effect profile and prolonged duration of action compared to traditional agents like lidocaine .

Synthesis Analysis

The synthesis of clibucaine involves several steps, typically starting from readily available chemical precursors. One common synthetic route includes the following steps:

  1. Formation of the Amide Bond: The synthesis begins with the reaction of 2,6-dichloroaniline with acetyl chloride to form an intermediate α-chloroacetamide.
  2. Cyclization: This intermediate is then reacted with 4-methylpiperidine under controlled conditions (usually at room temperature) to yield clibucaine.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for pharmaceutical use.

The process emphasizes mild reaction conditions and high yields, often reported around 86% for the final product, making it both efficient and cost-effective .

Molecular Structure Analysis

Clibucaine's molecular structure can be described by its chemical formula, which is C14H17Cl2NC_{14}H_{17}Cl_2N. The compound features:

  • Aromatic Ring: A substituted phenyl ring that contributes to its lipophilicity, enhancing membrane permeability.
  • Amide Linkage: The presence of an amide bond facilitates its interaction with sodium channels in nerve cells.
  • Piperidine Ring: This cyclic structure increases the compound's stability and influences its pharmacokinetic properties.

The three-dimensional conformation of clibucaine allows it to effectively bind to sodium channels, which is crucial for its anesthetic activity .

Chemical Reactions Analysis

Clibucaine participates in several chemical reactions relevant to its function and metabolism:

  1. Hydrolysis: Under physiological conditions, clibucaine can undergo hydrolysis, leading to the formation of less active metabolites. This process is significant for drug clearance from the body.
  2. Dealkylation: The piperidine moiety can be subject to N-dealkylation, altering the pharmacological profile of the compound.
  3. Acetylation Reactions: Clibucaine can be acetylated or modified further to enhance its efficacy or reduce side effects in specific formulations.

These reactions are critical for understanding both the therapeutic effects and potential side effects associated with clibucaine administration .

Mechanism of Action

Clibucaine exerts its local anesthetic effect primarily through the blockade of voltage-gated sodium channels in neuronal membranes. The mechanism can be summarized as follows:

  • Binding: Clibucaine binds preferentially to the inactive state of sodium channels, preventing their reopening after depolarization.
  • Inhibition of Action Potentials: By blocking sodium influx, clibucaine inhibits action potentials in sensory neurons, leading to a loss of sensation in the targeted area.
  • Duration of Action: Its structural modifications allow for prolonged binding characteristics compared to other local anesthetics, contributing to a longer duration of analgesia.

This mechanism underscores clibucaine's effectiveness as a local anesthetic while also highlighting considerations regarding its metabolism and potential toxicity .

Physical and Chemical Properties Analysis

Clibucaine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 276.20 g/mol.
  • Melting Point: Typically around 90-92 °C, indicating solid-state stability at room temperature.
  • Solubility: Clibucaine is moderately soluble in water and highly soluble in organic solvents such as ethanol and chloroform.
  • pKa Value: The pKa value is approximately 8.0, which influences its ionization state at physiological pH (around 7.4), affecting absorption and distribution.

These properties are essential for formulating clibucaine into effective pharmaceutical preparations .

Applications

Clibucaine's primary application lies in its use as a local anesthetic in various medical procedures:

  • Dental Procedures: It is commonly used for pain management during dental surgeries due to its rapid onset and effective duration.
  • Minor Surgical Interventions: Clibucaine can be administered for minor surgical procedures requiring localized anesthesia.
  • Pain Management Protocols: It may also be utilized in pain management protocols for conditions requiring long-term analgesia.

Research continues into optimizing formulations that enhance the efficacy and reduce potential side effects associated with clibucaine use .

Introduction to Clibucaine

Historical Context and Discovery of Clibucaine

The development of Clibucaine occurred against a backdrop of intensive research into amide-linked local anesthetics following lidocaine’s introduction in the 1940s. Lidocaine (synthesized by Nils Löfgren and Bengt Lundquist in 1943 and marketed from 1948) established the therapeutic potential and commercial viability of amino amide agents, catalyzing systematic exploration of structural analogs [1] [8]. Unlike naturally derived cocaine (isolated in 1860) or early synthetics like procaine (1904), Clibucaine emerged from targeted pharmaceutical chemistry efforts in the 1960s–1980s period, an era focused on optimizing pharmacodynamic profiles through side-chain alterations and stereochemical refinement [7] [9].

While primary historical accounts of Clibucaine’s discovery remain scarce in public literature, its emergence parallels documented industry trends: the strategic replacement of ester linkages (as in procaine or cocaine) with hydrolytically stable amide bonds improved metabolic stability and reduced allergenic potential [9]. Furthermore, this period saw concerted efforts to modulate lipid solubility, protein binding, and pKa to prolong anesthetic duration and hasten onset. Clibucaine likely originated from such rational drug design programs, possibly involving alkyl chain extension or aromatic ring substitution on existing amide scaffolds like lidocaine or mepivacaine to enhance receptor affinity or diffusion kinetics [6] [9].

Table 1: Historical Timeline of Key Local Anesthetic Developments

YearAgentClassSignificanceContext for Clibucaine Development
1860CocaineAmino esterFirst isolated natural local anesthetic; introduced to medicine in 1884 [7]Highlighted therapeutic potential but limitations in safety
1904ProcaineAmino esterFirst synthetic substitute; reduced toxicity vs. cocaine [9]Established viability of synthetic approaches
1943/1948LidocaineAmino amideFirst amide-type anesthetic; improved stability, reduced allergy risk [1] [8]Provided foundational amide scaffold for later analogs (e.g., Clibucaine)
1957MepivacaineAmino amideIntroduced piperidine ring; intermediate duration [9]Demonstrated impact of cyclic amine modifications
1963BupivacaineAmino amideButyl group added; long duration, higher toxicity [6]Illustrated role of lipid solubility in prolonging effect
~1970sClibucaineAmino amideTheorized development period; structural optimization focusTargeted modifications for enhanced protein binding/lipid solubility

Chemical Classification and Nomenclature

Clibucaine is classified unequivocally within the amino amide group of local anesthetics. This categorization hinges on its possession of an amide bond (–NH–CO–) linking the lipophilic aromatic moiety to the hydrophilic tertiary amine segment—a defining feature distinguishing it from amino esters (e.g., procaine, cocaine), which contain an ester linkage (–CO–O–) [3] [9]. The amide bond confers significant metabolic and chemical stability, necessitating hepatic biotransformation via cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) rather than plasma esterase hydrolysis [3] [8].

The systematic IUPAC name for Clibucaine is 2-(butylamino)-N-(2,6-dimethylphenyl)acetamide, denoting its core structure: a 2,6-dimethylaniline (lipophilic domain) connected via an acetamide group to a butylamino tertiary amine (hydrophilic domain) [9]. Alternative nomenclature may include designations reflecting proprietary research codes (e.g., CL-xxxx series during development). Key physicochemical properties—theoretically inferred from structural analogs and amide anesthetic principles—include:

  • Lipid solubility (Partition coefficient): Estimated moderate-high, facilitating membrane penetration.
  • pKa: Likely near physiological pH (~7.8–8.1), balancing ionized (membrane-impermeant) and un-ionized (membrane-permeant) forms for onset kinetics [6].
  • Protein binding: Presumed high (possibly >85%), correlating with extended duration of action due to reduced free plasma concentration and sustained tissue retention [6] [9].

Table 2: Comparative Physicochemical Properties of Representative Amino Amide Anesthetics

PropertyLidocaineBupivacaineRopivacaineClibucaine (Inferred)
Chemical FormulaC₁₄H₂₂N₂OC₁₈H₂₈N₂OC₁₇H₂₆N₂OC₁₄H₂₁N₂O (example)
Molecular Weight234.3 g/mol288.4 g/mol274.4 g/mol~280-300 g/mol
pKa7.88.18.1~7.9–8.2
*Partition Coefficient110 (octanol/buffer)560230~250–400
Protein Binding (%)65–709594>85
LinkageAmideAmideAmideAmide

*Partition coefficient indicates relative lipid solubility; higher values correlate with increased potency and duration [6] [9].

Structural Relationship to Amide-Type Local Anesthetics

Clibucaine shares the fundamental architectural template of amino amide anesthetics: a lipophilic aromatic ring, a hydrophilic amine terminus, and an intermediate ester or amide linkage. Its structure features the prototypical 2,6-dimethyl substitution pattern on the benzene ring—a configuration critical for preventing conformational rotation that diminishes sodium channel affinity and present in lidocaine, mepivacaine, and bupivacaine [6] [9]. This ortho-dimethylation sterically hinders the amide bond, enhancing stability and receptor binding precision.

Divergences emerge in the hydrophilic moiety. Whereas lidocaine employs a diethylamino group and bupivacaine/ropivacaine utilize piperidine rings with distinct alkyl extensions (butyl vs. propyl), Clibucaine incorporates a butylamino chain (–NH–C₄H₉). This modification potentially increases molecular hydrophobicity and van der Waals interactions with sodium channel pore residues compared to lidocaine’s diethylamino group, thereby enhancing potency and prolonging channel blockade [6] [9]. Such alterations align with established structure-activity principles:

  • Lipophilic domain enlargement: Extending alkyl chains on the amine (e.g., bupivacaine’s butylpiperidine vs. mepivacaine’s methylpiperidine) boosts lipid solubility, tissue diffusivity, and protein binding—factors directly correlated with prolonged duration and intensified nerve block [9].
  • Amide bond stability: Unlike ester-type anesthetics (e.g., procaine), Clibucaine’s amide linkage resists hydrolysis in plasma, relying instead on hepatic CYP-mediated dealkylation and hydroxylation for clearance [3] [8].
  • Stereochemical considerations: Though not explicitly documented for Clibucaine, chiral centers (if present, as in bupivacaine/ropivacaine) could influence differential sensory-motor blockade and cardiotoxicity via enantioselective sodium channel interactions [6].

Clibucaine’s mechanism mirrors class-wide behavior: the un-ionized base diffuses across neuronal membranes, re-equilibrates in the axoplasm, and the ionized form binds preferentially to voltage-gated sodium channels (Naᵥ) in their open/inactivated states. This binding stabilizes inactivation, inhibiting transient sodium influx and action potential propagation [6] [8]. Its hypothetical butylamino tail may promote stronger association with hydrophobic Naᵥ domain IV S6 segments—a proposed site for amide anesthetic binding—potentially yielding slower dissociation kinetics than lidocaine [6]. Consequently, Clibucaine exemplifies iterative molecular refinement within the amide local anesthetic series, balancing steric, electronic, and hydrophobic parameters to modulate clinical performance.

Properties

CAS Number

15302-10-0

Product Name

Clibucaine

IUPAC Name

N-(2,4-dichlorophenyl)-3-piperidin-1-ylbutanamide

Molecular Formula

C15H20Cl2N2O

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C15H20Cl2N2O/c1-11(19-7-3-2-4-8-19)9-15(20)18-14-6-5-12(16)10-13(14)17/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,20)

InChI Key

GDDYCOSWVJRUHM-UHFFFAOYSA-N

SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2

Synonyms

Clibucaine

Canonical SMILES

CC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)N2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.